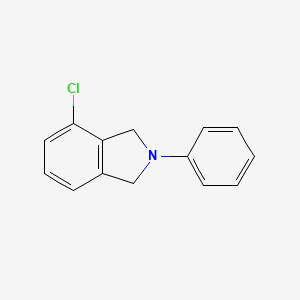
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- is a heterocyclic organic compound featuring an isoindole core with a chloro group and a phenyl group at positions 4 and 2,3, respectively. This compound is part of the broader class of isoindole derivatives, which are known for their diverse biological and chemical properties .
准备方法
化学反应分析
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学研究应用
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of various materials and chemicals.
作用机制
The mechanism of action of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The pathways involved in its action include binding to active sites and altering enzyme activity .
相似化合物的比较
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- can be compared with other isoindole derivatives, such as:
1H-Isoindole-1,3(2H)-dione: Known for its medicinal properties and used in drug development.
3,4-Pyridinedicarboximide: Another isoindole derivative with similar biological activities. The uniqueness of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- is a heterocyclic compound that belongs to the isoindole family. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of a chloro group and a phenyl substituent enhances its reactivity and interaction with biological targets.
Chemical Structure
The chemical structure of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been suggested that 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- may inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in therapeutic applications.
Antiviral Properties
Research indicates that isoindole derivatives exhibit antiviral properties. Specifically, compounds similar to 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl- have shown effectiveness against viral infections by interfering with viral replication mechanisms. This activity is attributed to their ability to inhibit specific viral enzymes.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of isoindole derivatives. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have been tested for their cytotoxic effects on various cancer cell lines, demonstrating significant activity that warrants further exploration .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains and fungi. This antimicrobial effect is likely due to its ability to disrupt cellular processes in microorganisms .
Study on Antiviral Activity
A study conducted by Aly et al. investigated the reactions of phenylisoindoles with organic acceptors and noted that certain derivatives demonstrated promising antiviral activity. The results indicated that the isoindole framework could be leveraged for developing antiviral agents through structural modifications .
Study on Anticancer Effects
In another research effort, isoindole derivatives were tested against various cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation effectively. The study emphasized the need for further in vivo studies to confirm these findings and explore the therapeutic potential of these compounds in cancer treatment .
Comparative Analysis
To better understand the biological activity of 1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl-, it is useful to compare it with other isoindole derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1H-Isoindole-1,3(2H)-dione | Anticancer | Induces apoptosis |
| 3-Hydroxy-2-phenylisoindole | Antiviral | Inhibits viral replication |
| 2-(4-Chloro-3-nitro-phenyl)-... | Antimicrobial | Disrupts microbial cellular processes |
属性
IUPAC Name |
4-chloro-2-phenyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-14-8-4-5-11-9-16(10-13(11)14)12-6-2-1-3-7-12/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSIKZHMJLCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














